There is a substantial body of research supporting the efficacy of doxepin for depression. Studies have shown it to be effective in reducing symptoms of depression, such as sadness, loss of interest, and sleep disturbances [1].
Doxepin can also be beneficial in treating anxiety disorders, including generalized anxiety disorder and social anxiety disorder [1]. It is thought to work by reducing feelings of nervousness, worry, and tension.
More recent research has explored the use of doxepin for pain management. While the exact mechanisms are under investigation, doxepin seems to have analgesic properties.
Doxepin shows promise in treating neuropathic pain, which is nerve pain caused by damage to the nervous system. Studies have found that both oral and topical application of doxepin can be effective in reducing neuropathic pain [1, 3]. Topical application may offer an advantage with fewer side effects compared to oral administration [3].
Research suggests that doxepin administered before surgery can help reduce postoperative pain medication requirements [3].
Low-dose doxepin (3mg-6mg) has been studied as a treatment for insomnia, particularly in older adults [2]. It appears to improve sleep quality by reducing the time it takes to fall asleep and increasing total sleep time, with minimal side effects compared to placebo [2].
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Sinequan, known by its generic name doxepin hydrochloride, is a tricyclic antidepressant that belongs to the dibenzoxepin class. Its molecular formula is C₁₉H₂₁N₁O·HCl, with a molecular weight of 316. This compound appears as a white crystalline solid that is readily soluble in water, lower alcohols, and chloroform . Sinequan is primarily used for the treatment of major depressive disorder and anxiety disorders, and it also exhibits sedative properties.
Doxepin's mechanism of action is not fully understood, but it is believed to work by affecting the levels of certain neurotransmitters in the brain, particularly serotonin and norepinephrine. These neurotransmitters play a crucial role in mood regulation. Doxepin acts as a reuptake inhibitor, preventing the reabsorption of these neurotransmitters by neurons, leading to increased levels in the synaptic cleft and enhanced signaling. Additionally, doxepin interacts with other neurotransmitter receptors, including histamine receptors, which may contribute to its various effects [].
Doxepin can cause side effects, including drowsiness, dry mouth, dizziness, and constipation. In severe cases, it can lead to heart rhythm problems or seizures. Doxepin can also interact with other medications, so it is crucial to inform your doctor about all medications you are taking before starting doxepin treatment.
Doxepin undergoes extensive metabolism primarily via the cytochrome P450 enzyme system, particularly through CYP2D6, CYP1A2, and CYP3A4. The metabolic pathway involves the conversion of doxepin to its active metabolite, N-desmethyldoxepin, and further transformation into glucuronide conjugates . The first-pass metabolism accounts for a significant portion of the drug's absorption, ranging from 55% to 87% .
Doxepin exhibits various biological activities:
The synthesis of doxepin typically involves multiple steps starting from simpler organic compounds. A common synthetic route includes:
Specific synthetic pathways may vary based on desired purity and yield but generally follow these foundational steps .
Doxepin is utilized in various therapeutic contexts:
Doxepin has notable interactions with several drug classes:
Several compounds share structural or functional similarities with doxepin. Below is a comparison highlighting their unique features:
| Compound | Class | Unique Features |
|---|---|---|
| Amitriptyline | Tricyclic Antidepressant | Stronger sedative effects; more anticholinergic side effects. |
| Nortriptyline | Tricyclic Antidepressant | Less sedation; more noradrenergic activity. |
| Clomipramine | Tricyclic Antidepressant | Potent serotonin reuptake inhibitor; used in OCD treatment. |
| Desipramine | Tricyclic Antidepressant | More stimulating; less sedative than doxepin. |
Doxepin stands out due to its balanced profile of antidepressant efficacy combined with significant sedative properties, making it particularly useful for patients who experience insomnia alongside depression or anxiety.
The C-N coupling reaction is a critical step in the synthesis of doxepin, facilitating the attachment of the dimethylamino side chain to the dibenzoxepin core. Various catalytic systems have been explored for this transformation.
A notable catalytic system uses nickel(II) acetate combined with triphenylphosphine as ligands, which has demonstrated high selectivity and yield in the coupling of chlorinated intermediates with dimethylamine. This system is environmentally friendly and allows for catalyst recovery and reuse through simple filtration, significantly reducing production costs and improving scalability [2].
In broader context, palladium(0) complexes such as tetrakis(triphenylphosphine)palladium(0) and palladium(II) salts reduced in situ with phosphine ligands are commonly employed as active catalysts in C-N coupling reactions. These catalysts facilitate oxidative addition and reductive elimination steps crucial for coupling efficiency. Ligand choice and catalyst precursor influence the formation of active species, with monodentate and bidentate phosphines playing roles in catalyst stability and activity. The presence of carbon monoxide can further complicate catalyst speciation but also offers pathways for carbonylative coupling reactions [3].
Copper-based catalysts have also been effective in Ullmann-type C-N coupling reactions, with copper oxide and copper iodide nanoparticles showing high catalytic activity and recyclability. These catalysts enable coupling of aryl halides with nitrogen nucleophiles under mild conditions, providing alternatives to palladium catalysts in certain synthetic contexts [4].
Solvent choice and reaction temperature critically influence the yield and selectivity of the synthetic steps in doxepin production, particularly in the C-N coupling and cyclization reactions.
In the chlorination and cyclization steps, toluene serves as an effective solvent for the ferric chloride-catalyzed cyclization of benzoyl chloride intermediates, providing good solubility and reaction control at moderate temperatures (around 50 °C) [1].
For the C-N coupling reactions, polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) have been investigated. DMSO, in particular, has been shown to enhance chemoselectivity in related palladium-catalyzed carbonylative coupling reactions, achieving near 100% selectivity under optimized ligand conditions [3]. However, DMF can sometimes participate as a nucleophile, leading to side products, as observed in carbonylative Suzuki couplings [3].
Temperature optimization studies indicate that moderate temperatures (60–75 °C) are favorable for the formation of key intermediates and coupling reactions. For example, the synthesis of phthalic diamide intermediates related to doxepin synthesis occurs efficiently at 60–65 °C with controlled stirring rates, yielding high purity crystalline products after cooling and filtration [5]. Similarly, C-N coupling reactions catalyzed by nickel acetate/triphenylphosphine systems proceed efficiently at comparable temperatures, balancing reaction rate and selectivity while minimizing byproduct formation [2].
| Step | Reactants/Intermediates | Catalyst/System | Solvent | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Cyclization to dibenzooxepin | 2-(phenoxymethyl)benzoyl chloride + FeCl3 | Ferric chloride | Toluene | 50 | High | Efficient cyclization |
| Nucleophilic addition & dehydration | Dibenzo-oxepinone + 3-(dimethylamino)propylmagnesium chloride + HCl | None (acid-mediated dehydration) | - | - | High | Formation of 3-(dimethylamino)propylidene derivative |
| C-N Coupling | Chlorinated intermediate + dimethylamine | Ni(OAc)2 / PPh3 | Polar aprotic | 60–75 | High | High selectivity, catalyst recyclable |
| Phthalic diamide intermediate synthesis | Phthalic acid anhydride + 2-hydroxyl-benzamide | None specified | Hexanaphthene | 60–65 | High | Controlled stirring and temperature critical |
Advanced reverse-phase methodologies have been developed utilizing C18 stationary phases with optimized mobile phase compositions [5] [6]. A stability-indicating method employs a Phenomenex C18 Luna column with methanol:acetonitrile:buffer (40:30:30 v/v/v) mobile phase, achieving a retention time of 2.92 minutes with ultraviolet detection at 254 nanometers [5] [6]. The method demonstrates superior efficiency with flow rates of 0.5 milliliters per minute and column temperatures maintained at 50 degrees Celsius [5].
The analytical challenge of geometric isomer separation has been addressed through specialized chromatographic approaches [7] [8]. High-Performance Liquid Chromatography methods achieve simultaneous determination of (E)-doxepin, (Z)-doxepin, (E)-desmethyldoxepin, and (Z)-desmethyldoxepin utilizing silica columns with phosphate:acetonitrile:n-nonylamine mobile phase systems [8]. These methods provide accurate measurement of all four isomeric compounds with correlation coefficients exceeding 0.984 [8] [9].
Ultra-Performance Liquid Chromatography implementations demonstrate enhanced efficiency and reduced analysis times [10] [11]. The UPLC-MS/MS methodology employs Waters Acquity HSS T3 columns with gradient elution systems, achieving run times under 5 minutes while maintaining superior resolution and sensitivity [10]. The system demonstrates excellent reproducibility with coefficient of variation values typically below 5 percent [10].
Comprehensive method validation studies confirm the reliability and robustness of chromatographic approaches [6] [12]. The linearity range extends from 10 to 50 micrograms per milliliter with correlation coefficients of 0.9974, demonstrating excellent linear response [6]. Accuracy assessments reveal recovery percentages ranging from 97.67 to 101 percent, confirming method precision [6]. Precision studies indicate relative standard deviation values consistently below 5 percent for both intra-day and inter-day analyses [6].
Sensitivity parameters demonstrate impressive detection capabilities with limits of detection reaching 0.40 micrograms per milliliter and limits of quantification at 0.50 micrograms per milliliter [6]. Robustness evaluation through deliberate parameter variation confirms method stability across operational ranges [13] [6]. System suitability testing ensures consistent performance with resolution, tailing factor, and relative standard deviation parameters meeting International Conference on Harmonization guidelines [6] [12].
Liquid Chromatography-Tandem Mass Spectrometry represents the gold standard for doxepin and nordoxepin quantification in biological matrices [14] [15]. The methodology employs electrospray ionization in positive mode with multiple reaction monitoring acquisition [14] [15]. Hypurity C8 columns (100×4.6 millimeters, 5 micrometers) provide optimal separation with acetonitrile-methanol (95:5 v/v) and 2.0 millimolar ammonium formate mobile phase systems [14].
Mass spectrometric detection utilizes characteristic fragmentation patterns with precursor to product ion transitions of m/z 280.1→107.0 for doxepin and m/z 266.0→107.0 for nordoxepin [14] [15]. The analytical method demonstrates exceptional sensitivity with linear dynamic ranges of 15.0-3900 picograms per milliliter for doxepin and 5.00-1300 picograms per milliliter for nordoxepin [14]. Lower limits of quantification reach 15.0 picograms per milliliter for doxepin and 5.00 picograms per milliliter for nordoxepin [14].
Liquid-liquid extraction protocols utilizing methyl tert-butyl ether demonstrate superior recovery efficiency for doxepin and nordoxepin from human plasma matrices [14] [15]. Extraction recovery ranges from 86.6 to 90.4 percent for doxepin and 88.0 to 99.1 percent for nordoxepin [14]. Solid-phase extraction methodologies provide alternative approaches with enhanced selectivity and reduced matrix interference [16] [9].
High-throughput protein precipitation methods using 96-well plate formats enable rapid sample processing while maintaining analytical integrity [17] [18]. The methodology employs methanol-acetonitrile (50:50) precipitation reagents fortified with internal standards, achieving processing times under 30 minutes per batch [17]. Automated sample handling reduces variability and enhances reproducibility across large sample sets [17].
Gas Chromatography-Mass Spectrometry methodologies provide complementary analytical capabilities for doxepin characterization in complex matrices [9] [19]. Hair analysis applications utilize solid-phase extraction followed by GC-MS quantification with doxepin-d3 internal standardization [9] [19]. Calibration curves demonstrate linearity over 0.25-20 nanograms per milligram ranges with correlation coefficients of 0.984 for doxepin and 0.985 for desmethyldoxepin [9].
Bioequivalence study applications demonstrate the practical utility of hyphenated techniques for pharmacokinetic investigations [14] [15]. Validation parameters confirm intra-batch and inter-batch precision with coefficient of variation values ranging from 1.0 to 8.3 percent [14]. Accuracy assessments reveal bias ranges from 91.7 to 101.0 percent across all quality control levels [14].
Stability evaluation under diverse storage conditions confirms analyte integrity with percentage changes ranging from 4.7 to 12.3 percent compared to nominal concentrations [14]. The methodology successfully supports bioequivalence studies in healthy subjects under both fasting and fed conditions [14]. Incurred sample reanalysis demonstrates reproducibility with acceptable correlation between original and repeat analyses [14].
Quantitative Structure-Activity Relationship modeling for doxepin employs comprehensive molecular descriptor sets encompassing hydrophobic, electrostatic, and hydrogen bond donor/acceptor parameters [22]. Three-dimensional ALMOND-QSAR models utilize spatial molecular characteristics to predict biological activity against key therapeutic targets [22]. Molecular descriptors include topological indices, electronic properties, and geometric parameters derived from optimized three-dimensional conformations [22].
Physicochemical property calculations reveal critical structure-activity determinants including logP values of 4.08, molecular weight of 315.84 daltons, and pKa values of 9.76 for the strongest basic center [23] [24]. Molecular surface area, volume, and polarizability parameters contribute to comprehensive descriptor matrices for model development [22]. Electronic descriptors encompass frontier molecular orbital energies, atomic charges, and electrostatic potential surfaces [22].
Serotonin transporter (SERT) QSAR models incorporate training sets containing doxepin alongside structurally related antidepressants [22]. The models utilize hydrophobic, electrostatic, and hydrogen bonding descriptors to predict binding affinity and selectivity [22]. Validation procedures employ cross-validation and external test set evaluation to assess predictive accuracy [22].
Dopamine D2 receptor models include doxepin in training datasets with statistical parameters demonstrating R² values ranging from 0.95 to 0.98 [22] [25]. Energy parameters, basicity characteristics, and lipophilicity descriptors contribute significantly to model performance [25]. Histamine H1 receptor affinity predictions utilize molecular size and ionization energy descriptors, confirming doxepin's high affinity with IC50 values of 4.4-6.5 micromolar [26] [27].
Five-hydroxytryptamine receptor 1A (5-HT1A) QSAR models predict doxepin's moderate affinity through analysis of spatial molecular features [22]. The models successfully differentiate between active and inactive compounds with sensitivity and specificity values exceeding 80 percent [22]. Muscarinic receptor binding predictions utilize electronic property descriptors to model anticholinergic activity patterns [22] [27].
Alpha-1 adrenergic receptor models incorporate lipophilicity and electronic feature descriptors to predict cardiovascular effects [22] [27]. Cardiac toxicity QSAR models evaluate hERG channel blocking potential with IC50 predictions of 4.4-6.5 micromolar, indicating moderate cardiac liability [26] [28]. Multi-target QSAR approaches enable simultaneous prediction across multiple pharmacological endpoints [22].
Cross-validation procedures confirm model robustness with Q² values ranging from 0.77 to 0.88 across different target systems [22] [29]. External validation employs independent test sets to assess genuine predictive capability beyond training data [22]. Statistical parameters include correlation coefficients, root mean square error values, and confidence intervals for prediction accuracy assessment [22] [29].
Applicability domain analysis ensures reliable predictions within the chemical space covered by training data [30] [31]. Molecular similarity metrics and descriptor range analysis define prediction confidence boundaries [30]. Consensus modeling approaches combine multiple QSAR methodologies to enhance prediction reliability and reduce individual model limitations [22] [28].